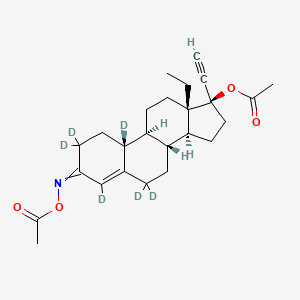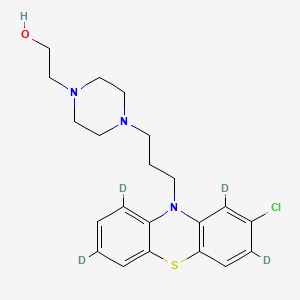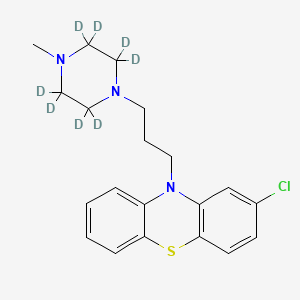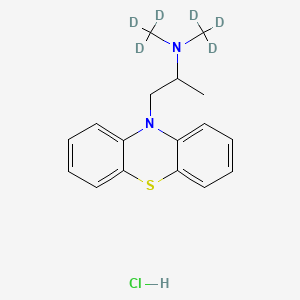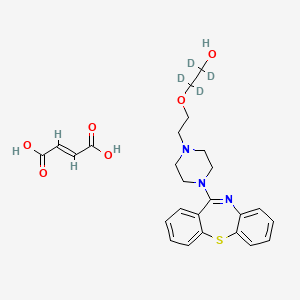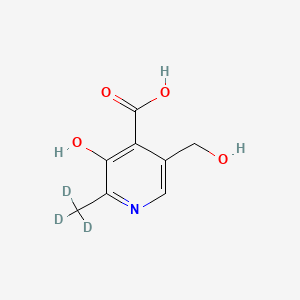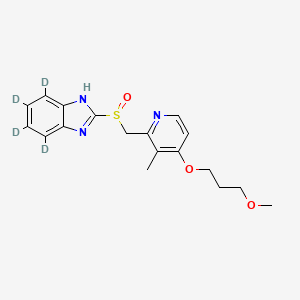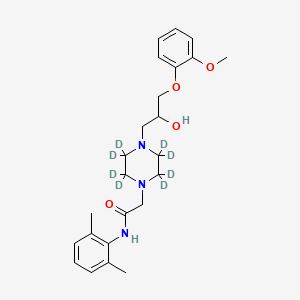
cis-Capsaicin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Capsaicin-d3: is a synthetic derivative of capsaicin, the active component in chili peppers responsible for their pungency. This compound is a deuterated form of cis-capsaicin, where three hydrogen atoms are replaced with deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of capsaicin due to the stability and traceability of deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Capsaicin-d3 typically involves the deuteration of vanillylamine and subsequent coupling with a deuterated fatty acid. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for characterization.
Chemical Reactions Analysis
Types of Reactions: cis-Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chain to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
cis-Capsaicin-d3 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the biological effects of capsaicin and its analogs.
Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cis-Capsaicin-d3 involves binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, a protein involved in pain and heat sensation. This binding leads to the activation of the receptor, causing an influx of calcium ions and subsequent desensitization of sensory neurons. This process results in the analgesic and anti-inflammatory effects observed with capsaicin and its derivatives.
Comparison with Similar Compounds
Capsaicin: The parent compound, known for its pungency and therapeutic effects.
Dihydrocapsaicin: Another major capsaicinoid with similar properties but differing in the saturation of the fatty acid chain.
Nordihydrocapsaicin: A less potent analog with a shorter fatty acid chain.
Homocapsaicin and Homodihydrocapsaicin: Minor capsaicinoids with variations in the fatty acid chain length and saturation.
Uniqueness: cis-Capsaicin-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
Properties
CAS No. |
1185237-43-7 |
|---|---|
Molecular Formula |
C18H24NO3D3 |
Molecular Weight |
308.44 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
25775-90-0 (unlabelled) |
Synonyms |
(6Z)-N-[(4-Hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; (Z)-8-Methyl-N-vanillyl-6-nonenamide-d3; (Z)-8-Methyl-N-vanillyl-6-nonenamide-d3; (Z)-Capsaicin-d3; Civamide-d3; Zucapsaicin-d3 |
tag |
Capsaicin Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


